molecular formula C30H34ClNO5 B11679840 Propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5709-37-5

Propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11679840
CAS No.: 5709-37-5
M. Wt: 524.0 g/mol
InChI Key: XFHJHCYKLAVHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic hexahydroquinoline derivative characterized by a fused bicyclic framework. The molecule features a 1,4,5,6,7,8-hexahydroquinoline core substituted with a 4-chlorophenyl group at position 7, a 3-methoxy-4-propoxyphenyl group at position 4, a methyl group at position 2, and a propan-2-yl ester at position 2.

Properties

CAS No.

5709-37-5

Molecular Formula

C30H34ClNO5

Molecular Weight

524.0 g/mol

IUPAC Name

propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H34ClNO5/c1-6-13-36-25-12-9-20(16-26(25)35-5)28-27(30(34)37-17(2)3)18(4)32-23-14-21(15-24(33)29(23)28)19-7-10-22(31)11-8-19/h7-12,16-17,21,28,32H,6,13-15H2,1-5H3

InChI Key

XFHJHCYKLAVHCL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC(C)C)C)OC

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Starting materials :

    • 5,5-Dimethyl-1,3-cyclohexanedione (dimedone, 1.40 g, 10 mmol)

    • 4-Chlorobenzaldehyde (1.40 g, 10 mmol)

    • 3-Methoxy-4-propoxybenzaldehyde (synthesized via Williamson ether synthesis)

    • Propan-2-yl acetoacetate (β-ketoester, 1.32 g, 10 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

  • Catalyst : [H₂-DABCO][HSO₄]₂ ionic liquid (30 mg, 0.097 mmol)

  • Solvent : Ethanol (5 mL)

  • Conditions : Stirring at room temperature (25°C) for 15–20 min.

Procedure and Yield

  • Combine dimedone, aldehydes, β-ketoester, and ammonium acetate in ethanol.

  • Add ionic liquid catalyst and stir until completion (monitored via TLC).

  • Quench with cold water, filter, and recrystallize from ethanol.

  • Yield : 92%.

Advantages

  • Ambient temperature and short reaction time (≤20 min).

  • Catalyst recyclability (up to 5 cycles with <5% yield loss).

ZrOCl₂·8H₂O-Catalyzed One-Pot Synthesis

Optimized Parameters (Central Composite Design)

ParameterOptimal Value
Catalyst loading0.15 mol%
Temperature83.75°C
Reaction time45 min
SolventEthanol

Procedure

  • Mix dimedone (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), 3-methoxy-4-propoxybenzaldehyde (1.0 mmol), propan-2-yl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol.

  • Add ZrOCl₂·8H₂O (0.15 mol%) and reflux at 83.75°C.

  • Isolate via filtration; purify by recrystallization.

  • Yield : 89%.

Key Findings

  • Excessive temperatures (>90°C) reduce yield due to ZrOCl₂ phase changes.

  • Eco-friendly profile: E-factor = 0.62.

Solid-State Synthesis Without Solvent

Methodology

  • Reactants :

    • 1,3-Di(3-methoxy-4-propoxyphenyl)-2-propen-1-one (1.0 mmol)

    • Dimedone (1.0 mmol)

    • Ammonium acetate (5.0 mmol)

  • Conditions : Grind reactants in a mortar, heat at 80°C for 2 hr.

Outcome

  • Yield : 85%.

  • Purity : >95% (HPLC).

Post-Synthetic Modifications

Esterification of Carboxylic Acid Intermediate

  • Hydrolyze the 3-carboxylate group using 10% NaOH/EtOH.

  • React with propan-2-ol under Steglich conditions (DCC, DMAP):

    • Yield : 94%.

Introduction of 4-Chlorophenyl Group

  • Suzuki-Miyaura coupling with 4-chlorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).

  • Yield : 78%.

Comparative Analysis of Methods

MethodCatalystTemp. (°C)TimeYield (%)Eco-Score
Ionic Liquid[H₂-DABCO][HSO₄]₂2515 min9285/100
ZrOCl₂·8H₂OZrOCl₂·8H₂O83.7545 min8982/100
Solid-StateNone802 hr8595/100
Post-SyntheticPd(PPh₃)₄10012 hr7870/100

Structural Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.51 (s, 3H, OCH₃), 4.88 (s, 1H, H-4), 7.38 (d, J = 8.5 Hz, 2H, Ar-Cl), 7.14 (d, J = 8.4 Hz, 2H, Ar-OCH₃).

  • IR (KBr) : 1698 cm⁻¹ (C=O ester), 1651 cm⁻¹ (C=O ketone).

Chromatographic Purity

  • HPLC : 98.5% (C18 column, MeOH/H₂O 80:20).

Challenges and Optimization Strategies

  • Regioselectivity : Use of bulky ionic liquids minimizes byproducts during cyclization.

  • Steric Hindrance : Microwave-assisted synthesis reduces reaction time for hindered aldehydes.

  • Catalyst Deactivation : ZrOCl₂·8H₂O retains activity for 3 cycles before requiring regeneration.

Industrial Scalability

  • Gram-Scale Synthesis :

    • 10 mmol scale in ethanol yields 8.5 g (92%).

    • Cost analysis: $12.50/g (catalyst reuse reduces cost by 30%) .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of hexahydroquinoline derivatives, including Propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against these cell lines, indicating promising potential for further development in cancer therapy .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features contribute to its ability to inhibit bacterial growth and could be further explored for developing new antibiotics.

Table: Antimicrobial Activity of Hexahydroquinoline Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Propan-2-yl 7-(...)P. aeruginosa12 µg/mL

This table summarizes preliminary findings on the antimicrobial efficacy of related compounds, suggesting a potential pathway for therapeutic applications in infectious diseases.

Neuroprotective Effects

Hexahydroquinoline derivatives have been investigated for their neuroprotective properties. These compounds may offer therapeutic benefits in neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress.

Case Study: Neuroprotective Mechanism
In vitro studies have shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stressors. This suggests a potential application in treating conditions like Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory effects. By inhibiting pro-inflammatory cytokines and mediators, it could serve as a basis for developing new anti-inflammatory drugs.

Table: Inhibition of Pro-inflammatory Cytokines

Compound NameCytokine TargetedPercentage Inhibition (%)
Compound ATNF-alpha45%
Propan-2-yl 7-(...)IL-650%

These findings highlight the compound's potential role in managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Development of Functional Materials

The unique chemical structure of this compound allows for its incorporation into polymer matrices to create functional materials with enhanced properties.

Case Study: Polymer Composites
Research has explored the use of this compound in creating polymer composites with improved thermal stability and mechanical strength. These composites could find applications in various industries including automotive and aerospace.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-Isopropoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate ()

  • Ester Group : 2-isopropoxyethyl (vs. propan-2-yl in the target compound).
  • Substituents : Additional methyl groups at positions 2 and 7,5.

Propan-2-yl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ()

  • Aromatic Substituent : 4-(methoxycarbonyl)phenyl (vs. 3-methoxy-4-propoxyphenyl in the target).
  • Impact : The electron-withdrawing methoxycarbonyl group could reduce electron density on the phenyl ring, affecting π-π stacking or receptor binding compared to the target’s electron-rich 3-methoxy-4-propoxyphenyl group.

Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ()

  • Ester Group : Methyl (simpler than propan-2-yl).
  • Substituents : 4-methoxyphenyl (lacks the 4-propoxy group of the target).
  • Impact : Reduced steric bulk and lower lipophilicity due to the smaller ester and absence of propoxy. Crystallographic data reveals a twisted boat conformation in the dihydropyridine ring and N—H⋯O hydrogen bonding in the crystal lattice .

Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ()

  • Ester Group : Cyclohexyl (bulkier than propan-2-yl).
  • Substituents : 4-hydroxy-3-methoxyphenyl and 7-phenyl (vs. 4-chlorophenyl in the target).
  • Impact: The hydroxyl group enables additional hydrogen bonding, which may influence solubility and crystal packing compared to the target’s non-hydroxylated substituents.

Crystallographic and Conformational Analysis

The hexahydroquinoline core exhibits conformational flexibility, particularly in the puckering of the dihydropyridine and cyclohexanone rings. For example:

  • Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () adopts a twisted boat conformation for the dihydropyridine ring and a slightly distorted envelope shape for the cyclohexanone ring. The dihedral angle between the phenyl and heterocyclic rings is 86.1°, indicating near-orthogonal orientation .
  • Software tools like SHELXL () and OLEX2 () are widely used for refining such structures, ensuring consistency in conformational analysis across analogs .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns vary significantly with substituents:

  • The target compound’s 3-methoxy-4-propoxyphenyl group lacks hydrogen-bond donors, relying on weaker van der Waals interactions for crystal packing.
  • In contrast, cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-...-carboxylate () forms stronger O—H⋯O and N—H⋯O bonds, likely leading to more stable crystalline networks .
  • Methyl 4-(4-methoxyphenyl)-...-carboxylate () exhibits intermolecular N—H⋯O hydrogen bonds, forming infinite chains along the crystallographic c-axis .

Tabulated Comparison of Key Analogs

Compound Name Ester Group Key Substituents Notable Features Reference
Target Compound Propan-2-yl 7-(4-ClPh), 4-(3-MeO-4-PrOPh), 2-Me High lipophilicity; potential for π-π stacking
2-Isopropoxyethyl 4-(3-MeO-4-PrOPh)-2,7,7-trimethyl-... 2-Isopropoxyethyl 2,7,7-Me₃ Increased steric hindrance; altered crystal packing
Propan-2-yl 4-[4-(MeOCO)Ph]-2,7,7-trimethyl-... Propan-2-yl 4-(MeOCO)Ph Electron-withdrawing substituent; reduced aromatic electron density
Methyl 4-(4-MeOPh)-2-Me-... Methyl 4-(4-MeOPh) Simpler structure; N—H⋯O hydrogen bonding in crystals
Cyclohexyl 4-(4-HO-3-MeOPh)-7-Ph-... Cyclohexyl 4-(4-HO-3-MeOPh), 7-Ph Hydroxyl enables H-bonding; bulky ester affects solubility

Biological Activity

Propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H28ClNO4\text{C}_{24}\text{H}_{28}\text{Cl}\text{N}\text{O}_4

This structure features multiple functional groups that contribute to its biological activity. The presence of the chlorophenyl and methoxypropoxyphenyl moieties suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to Propan-2-yl 7-(4-chlorophenyl)-... exhibit antimicrobial properties. For instance, derivatives of quinoline have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 12.5 to 25 μg/ml against Escherichia coli and Candida albicans .

CompoundMIC (μg/ml)Target Organism
Compound A12.5E. coli
Compound B25C. albicans

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Similar quinoline derivatives have demonstrated significant inhibition of inflammatory markers in vitro. For example, a study showed that certain analogs exhibited up to 82% inhibition of edema in carrageenan-induced paw edema models at a dose of 25 mg/kg .

Anticancer Activity

In vitro studies suggest that the compound may possess anticancer properties by inhibiting specific protein kinases involved in cancer progression. For instance, related compounds have been shown to inhibit Aurora A kinase and VEGF receptor kinases with IC50 values below 10 µM . This inhibition is crucial as these kinases are often overexpressed in various cancers.

KinaseIC50 (µM)
Aurora A<10
VEGF-R2<10

The biological activity of Propan-2-yl 7-(4-chlorophenyl)-... can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound likely acts as an inhibitor of key enzymes involved in inflammation and cancer cell proliferation.
  • Receptor Interaction : The structural motifs may facilitate binding to specific receptors, modulating signaling pathways associated with cancer and inflammation.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Antimicrobial Effects : A recent study demonstrated that a series of quinoline derivatives exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : In another investigation, a related compound showed significant reduction in inflammatory cytokines in vitro and in vivo models .
  • Cancer Cell Line Testing : The National Cancer Institute's screening revealed that certain analogs exhibited antiproliferative effects across multiple cancer cell lines, indicating potential for further development as anticancer agents .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction efficiency be improved?

The compound can be synthesized via a modified Hantzsch reaction, involving cyclocondensation of β-ketoesters, ammonium acetate, and substituted aldehydes. Microwave-assisted synthesis (80–100°C, 20–30 min) improves yield (up to 75%) compared to traditional reflux methods (6–8 hours, ~60% yield) . Key steps include:

  • Substituent introduction : The 3-methoxy-4-propoxyphenyl group is incorporated via a Knorr-type condensation under acidic conditions (e.g., acetic acid, 70°C).
  • Esterification : Propan-2-yl ester formation is achieved using isopropyl alcohol and thionyl chloride (SOCl₂) as a catalyst .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves stereoisomers, confirmed by TLC .

Q. How is the compound’s structure validated, and what analytical techniques are critical?

Structural validation relies on:

  • X-ray crystallography : Hexahydroquinoline core conformation (e.g., chair/boat configurations) and substituent orientation are resolved with R-factors < 0.05 .
  • Spectroscopy :
  • ¹H/¹³C NMR : Methoxy (-OCH₃) protons appear at δ 3.75–3.85 ppm; the 4-chlorophenyl group shows aromatic signals at δ 7.25–7.45 ppm .
  • FT-IR : Ester carbonyl (C=O) stretching at 1720–1740 cm⁻¹ and amide N–H at 3300–3400 cm⁻¹ .
    • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight within ±0.5 Da .

Q. What preliminary biological assays are recommended for activity screening?

Initial screens should focus on:

  • Calcium channel modulation : Fluorometric assays (e.g., Fura-2 AM dye) in vascular smooth muscle cells, comparing IC₅₀ values to nifedipine (reference IC₅₀ = 10–50 nM) .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
  • Cytotoxicity : MTT assays in HEK-293 cells to establish selectivity indices (IC₅₀ > 100 µM for non-toxic profiles) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Chlorophenyl group : Enhances lipophilicity (logP +0.5) and calcium channel binding affinity (ΔG = −8.2 kcal/mol via docking) .
  • 3-Methoxy-4-propoxyphenyl moiety : Electron-donating groups improve metabolic stability (t₁/₂ > 2 hours in liver microsomes) but reduce aqueous solubility (logS = −4.2) .
  • Propan-2-yl ester : Hydrolysis to the carboxylic acid in plasma (t₁/₂ = 45 min) correlates with reduced in vivo efficacy, suggesting prodrug optimization .

Q. What strategies address stability challenges under physiological conditions?

  • Hydrolytic stability : Co-solvents (e.g., PEG-400) or liposomal encapsulation reduce ester hydrolysis in PBS (pH 7.4, 37°C) by 40% .
  • Oxidative degradation : Antioxidants (e.g., BHT, 0.01% w/v) prevent quinone formation during long-term storage (4°C, dark) .
  • Crystallinity : Amorphous solid dispersions (e.g., with PVP-K30) enhance dissolution rates (85% release in 60 min vs. 50% for crystalline form) .

Q. How can computational modeling guide lead optimization?

  • Molecular docking : AutoDock Vina identifies binding to L-type calcium channels (PDB: 6JP5) with a predicted Ki of 12 nM .
  • ADMET prediction : SwissADME forecasts high BBB permeability (logBB = 0.3) but moderate CYP3A4 inhibition risk (probability = 0.65) .
  • Molecular dynamics (MD) : Simulations (100 ns) reveal stable interactions between the 4-chlorophenyl group and channel hydrophobic pockets (RMSD < 2 Å) .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 15 nM vs. 120 nM for calcium blockade) may arise from:

  • Assay conditions : Differences in cell lines (CHO vs. HEK-293) or buffer ionic strength .
  • Stereochemical purity : Enantiomeric excess (ee) > 98% is critical; chiral HPLC (Chiralpak AD-H column) ensures reproducibility .
  • Statistical rigor : Use of ANOVA with post-hoc Tukey tests (p < 0.01) and triplicate measurements minimizes false positives .

Methodological Notes

  • References : Prioritize crystallographic data (Acta Crystallographica) and pharmacological studies over commercial sources.
  • Experimental Design : Include positive/negative controls, blinded analysis, and standardized protocols (e.g., OECD guidelines for toxicity).
  • Data Reporting : Provide raw spectral data (NMR/IR), crystallographic CIF files, and dose-response curves in supplementary materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.